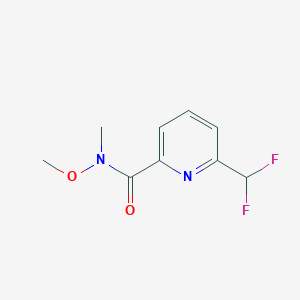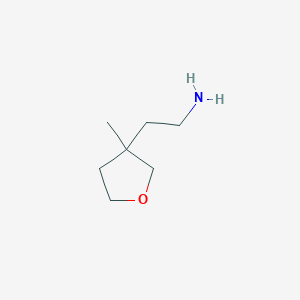
6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a picolinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide typically involves the introduction of the difluoromethyl group into the picolinamide structure. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the picolinamide core. This process often involves metal-based catalysts and can be carried out under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated picolinamide derivatives, while substitution reactions can produce a wide range of functionalized picolinamides .
Aplicaciones Científicas De Investigación
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
6-(difluoromethyl)phenanthridine: This compound also contains a difluoromethyl group and is used in similar applications, particularly in medicinal chemistry.
1-(difluoromethyl)-2-nitrobenzene: Another difluoromethylated compound, known for its hydrogen-bonding properties and use in various chemical reactions.
Uniqueness
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. Its methoxy and methyl groups, along with the difluoromethyl group, make it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10F2N2O2 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-3-4-6(12-7)8(10)11/h3-5,8H,1-2H3 |
Clave InChI |
PCHZBECNJKFJEB-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC(=N1)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)









![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
